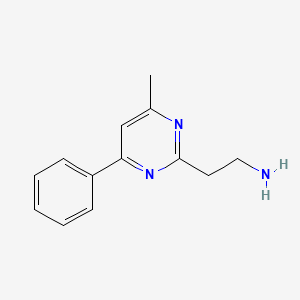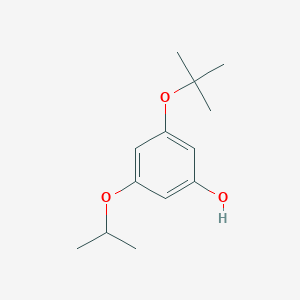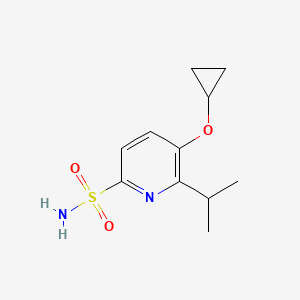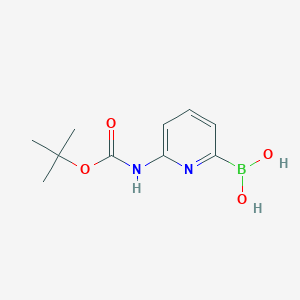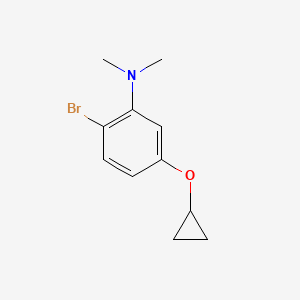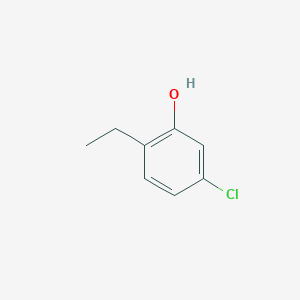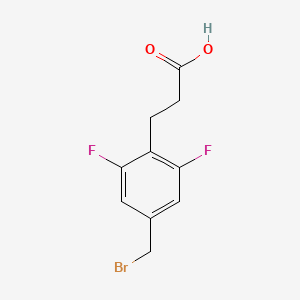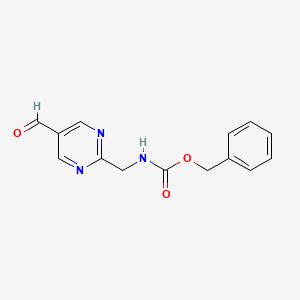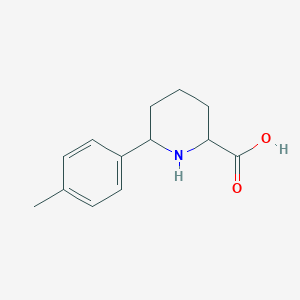
6-P-Tolylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-P-Tolylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It features a piperidine ring substituted with a p-tolyl group at the 6-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-P-Tolylpiperidine-2-carboxylic acid can be achieved through several methods:
From Primary Alcohols and Aldehydes: The primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
From Alkylbenzenes: Vigorous oxidation of alkylbenzenes with chromic acid can yield aromatic carboxylic acids.
From Nitriles and Amides: Hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) can produce carboxylic acids.
Using Grignard Reagents: Reaction of Grignard reagents with carbon dioxide followed by acidification yields carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-P-Tolylpiperidine-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-P-Tolylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Pipecolic Acid: A piperidine-2-carboxylic acid derivative with similar structural features.
Piperidine Derivatives: Various substituted piperidines with different functional groups.
Uniqueness: 6-P-Tolylpiperidine-2-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
6-(4-methylphenyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h5-8,11-12,14H,2-4H2,1H3,(H,15,16) |
InChI-Schlüssel |
ONMLMWJWTDPENE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCCC(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


